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Compound of Interest

Compound Name: Prax-562

Cat. No.: B10856333 Get Quote

A detailed examination of the available preclinical data for Prax-562 and cenobamate, two anti-

seizure medications, reveals distinct pharmacological profiles and mechanisms of action. While

direct head-to-head preclinical trials are not publicly available, a comparative analysis of their

individual preclinical performances provides valuable insights for researchers and drug

development professionals. This guide synthesizes the existing data on their efficacy in various

seizure models, their mechanisms of action at the molecular level, and the experimental

protocols employed in these foundational studies.

Executive Summary
Prax-562 is a potent and selective inhibitor of the persistent sodium current (INaP),

demonstrating a significantly improved preclinical tolerability and a wider therapeutic window

compared to standard sodium channel blockers. Cenobamate, on the other hand, exhibits a

dual mechanism of action, targeting the persistent sodium current and also acting as a positive

allosteric modulator of GABAA receptors. This dual action may contribute to its broad-spectrum

efficacy observed in various preclinical models.

Mechanism of Action
Prax-562 is characterized by its preferential inhibition of the persistent sodium current over the

transient sodium current (INaT).[1] This selectivity is thought to contribute to its improved safety

profile, as it may reduce the adverse effects associated with non-selective sodium channel

blockade.[1] The inhibition of INaP is a key target in reducing neuronal hyperexcitability, a

hallmark of epileptic seizures.[1][2]
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Cenobamate also inhibits the persistent sodium current, but it distinguishes itself by additionally

modulating GABAA receptors at a non-benzodiazepine binding site.[3][4][5] This positive

allosteric modulation enhances the inhibitory effects of GABA, the primary inhibitory

neurotransmitter in the central nervous system, thereby further reducing neuronal excitability.[3]

[5] This dual mechanism of action suggests that cenobamate may be effective in a broader

range of seizure types.[6]

Prax-562 Cenobamate

Prax-562

Persistent Sodium Current (INaP)

Inhibits

Cenobamate

Persistent Sodium Current (INaP)

Inhibits

GABA-A Receptor

Positive Allosteric
Modulation

Click to download full resolution via product page

Figure 1. Mechanisms of Action of Prax-562 and Cenobamate.

Preclinical Efficacy and Tolerability
The preclinical efficacy of both compounds has been evaluated in various in vitro and in vivo

models. The following tables summarize the key quantitative data available. It is important to

note that these data are from separate studies and not from direct head-to-head comparisons;

therefore, experimental conditions may have varied.

In Vitro Potency
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Compound Target Assay IC50 Source

Prax-562

hNaV1.6

Persistent INa

(ATX-II-induced)

Patch Clamp 141 nM [1]

hNaV1.6-

N1768D

Persistent INa

Patch Clamp 75 nM [1]

Cenobamate

Persistent INa

(rat hippocampal

CA3 neurons)

Patch Clamp
Potent inhibition

at 100 µM
[2]

In Vivo Anticonvulsant Activity and Tolerability
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Compoun
d

Model
Efficacy
Endpoint

ED50 /
Effective
Dose

Tolerabilit
y (TD50)

Protectiv
e Index
(PI)a

Source

Prax-562

Maximal

Electrosho

ck Seizure

(MES) -

Mouse

Protection

from tonic

hindlimb

extension

2 mg/kg 44 mg/kg 16x [7][8]

SCN8A-

N1768D/+

Mouse

Protection

from

audiogenic

seizures

3.7 mg/kg - - [8]

SCN2AQ5

4 Mouse

Protection

from

spontaneo

us seizures

0.73 mg/kg - - [8]

Cenobama

te

Maximal

Electrosho

ck Seizure

(MES) -

Mouse

Protection

from tonic

hindlimb

extension

Active at

doses

below

those

causing

behavioral

impairment

-

Similar to

other

sodium

channel

blockers

[9]

6-Hz

Seizure

Model -

Mouse

Protection

from

psychomot

or seizures

- - - [6]

aProtective Index (PI) is calculated as the ratio of the median toxic dose (TD50) to the median

effective dose (ED50).

Experimental Protocols
Maximal Electroshock Seizure (MES) Model
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The MES test is a widely used preclinical model to assess the efficacy of anti-seizure drugs

against generalized tonic-clonic seizures.[10]

Prax-562 Protocol: Male CD-1 mice were administered Prax-562 orally at doses ranging

from 0.3 to 10 mg/kg.[7] Thirty minutes after administration, a maximal electroshock stimulus

(e.g., 50 mA, 60 Hz for 0.2 seconds) was delivered via corneal or auricular electrodes.[11]

The primary endpoint was the prevention of the tonic hindlimb extension phase of the

seizure.[11]

Cenobamate Protocol: While specific parameters for cenobamate in the MES test are

detailed in proprietary studies, published literature confirms its activity in this model at doses

below those causing behavioral impairment in mice.[9] A typical MES protocol involves

administering the compound to rodents and, after a set time, inducing a seizure via corneal

or auricular electrodes to assess for the suppression of the tonic hindlimb extension.[10]
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Figure 2. Generalized workflow for the Maximal Electroshock Seizure (MES) model.

Patch Clamp Electrophysiology
Patch clamp analysis is used to study the electrophysiological properties of ion channels in

isolated cells, providing insights into the molecular mechanism of drug action.[1]

Prax-562 Protocol: Whole-cell patch clamp analysis was performed on HEK-293 cells stably

expressing human NaV channel subtypes.[1] To measure the persistent sodium current, a

depolarizing step pulse was applied, and the current was recorded.[1] The effect of different

concentrations of Prax-562 on the amplitude of the persistent current was measured to

determine the IC50.[1]
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Cenobamate Protocol: Conventional whole-cell patch recordings were performed on acutely

isolated hippocampal CA3 neurons from Sprague-Dawley rats.[2] The persistent sodium

current was induced by depolarizing step pulses, and the inhibitory effect of cenobamate was

quantified.[2]
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Figure 3. Generalized workflow for Patch Clamp Electrophysiology.

Discussion and Future Directions
The available preclinical data suggest that both Prax-562 and cenobamate are promising anti-

seizure agents with distinct mechanisms of action. Prax-562's high potency and selectivity for

the persistent sodium current, coupled with its impressive protective index in preclinical models,

highlight its potential as a well-tolerated and effective treatment for certain types of epilepsy.[1]

[12] Cenobamate's dual mechanism of action, targeting both sodium channels and GABAergic

transmission, may offer a broader spectrum of activity and could be beneficial in patients with

treatment-resistant epilepsy.[3][6]

The absence of direct head-to-head preclinical studies makes a definitive comparison of their

efficacy and safety challenging. Future preclinical research directly comparing these two

compounds in standardized models would be highly valuable. Such studies should include a

comprehensive assessment of their efficacy in a range of seizure models, as well as a detailed

evaluation of their safety and tolerability profiles. Furthermore, exploring the potential for

synergistic effects when used in combination could provide new avenues for therapeutic

intervention in difficult-to-treat epilepsies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The novel persistent sodium current inhibitor PRAX‐562 has potent anticonvulsant activity
with improved protective index relative to standard of care sodium channel blockers - PMC
[pmc.ncbi.nlm.nih.gov]

2. neurology.org [neurology.org]

3. Cenobamate - Wikipedia [en.wikipedia.org]

4. clarification of the mechanism of action of cenobamate [aesnet.org]

5. What is the mechanism of Cenobamate? [synapse.patsnap.com]

6. Cenobamate (XCOPRI): Can preclinical and clinical evidence provide insight into its
mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]

7. PRAX-562-Is-a-Well-tolerated--Novel-Persistent-Sodium-Channel-Blocker-with-Broad-
Anticonvulsant-Activity-in-Multiple-DEE-Mouse-Models [aesnet.org]

8. PRAX-562-is-a-Well-Tolerated-Novel-Persistent-Sodium-Current-Blocker-with-Potent-
Anticonvulsant-Activity-in-Models-of-SCN2A-and-SCN8A-Gain-of-Function-Epilepsy
[aesnet.org]

9. 2024.sci-hub.se [2024.sci-hub.se]

10. The maximal electroshock seizure (MES) model in the preclinical assessment of potential
new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

11. praxismedicines.com [praxismedicines.com]

12. The novel persistent sodium current inhibitor PRAX-562 has potent anticonvulsant
activity with improved protective index relative to standard of care sodium channel blockers -
PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Preclinical Comparative Analysis of Prax-562 and
Cenobamate in Seizure Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10856333#head-to-head-preclinical-trial-of-prax-562-
and-cenobamate]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b10856333?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9304232/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9304232/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9304232/
https://www.neurology.org/doi/10.1212/WNL.90.15_supplement.P5.278
https://en.wikipedia.org/wiki/Cenobamate
https://aesnet.org/abstractslisting/clarification-of-the-mechanism-of-action-of-cenobamate
https://synapse.patsnap.com/article/what-is-the-mechanism-of-cenobamate
https://pubmed.ncbi.nlm.nih.gov/33063849/
https://pubmed.ncbi.nlm.nih.gov/33063849/
https://aesnet.org/abstractslisting/prax-562-is-a-well-tolerated--novel-persistent-sodium-channel-blocker-with-broad-anticonvulsant-activity-in-multiple-dee-mouse-models
https://aesnet.org/abstractslisting/prax-562-is-a-well-tolerated--novel-persistent-sodium-channel-blocker-with-broad-anticonvulsant-activity-in-multiple-dee-mouse-models
https://aesnet.org/abstractslisting/prax-562-is-a-well-tolerated-novel-persistent-sodium-current-blocker-with-potent-anticonvulsant-activity-in-models-of-scn2a-and-scn8a-gain-of-function-epilepsy
https://aesnet.org/abstractslisting/prax-562-is-a-well-tolerated-novel-persistent-sodium-current-blocker-with-potent-anticonvulsant-activity-in-models-of-scn2a-and-scn8a-gain-of-function-epilepsy
https://aesnet.org/abstractslisting/prax-562-is-a-well-tolerated-novel-persistent-sodium-current-blocker-with-potent-anticonvulsant-activity-in-models-of-scn2a-and-scn8a-gain-of-function-epilepsy
https://2024.sci-hub.se/8401/d34d61b8a0a988c007971adc26223cc1/guignet2020.pdf
https://pubmed.ncbi.nlm.nih.gov/19455265/
https://pubmed.ncbi.nlm.nih.gov/19455265/
https://praxismedicines.com/wp-content/uploads/2023/09/IEC2023_562-In-Vivo_Final_QRcode.pdf
https://pubmed.ncbi.nlm.nih.gov/35037706/
https://pubmed.ncbi.nlm.nih.gov/35037706/
https://pubmed.ncbi.nlm.nih.gov/35037706/
https://www.benchchem.com/product/b10856333#head-to-head-preclinical-trial-of-prax-562-and-cenobamate
https://www.benchchem.com/product/b10856333#head-to-head-preclinical-trial-of-prax-562-and-cenobamate
https://www.benchchem.com/product/b10856333#head-to-head-preclinical-trial-of-prax-562-and-cenobamate
https://www.benchchem.com/product/b10856333#head-to-head-preclinical-trial-of-prax-562-and-cenobamate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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